molecular formula C9H15Cl2FN2 B6300703 N1-(4-Fluoro-benzyl)-ethane-1,2-diamine dihydrochloride CAS No. 828-18-2

N1-(4-Fluoro-benzyl)-ethane-1,2-diamine dihydrochloride

Cat. No.: B6300703
CAS No.: 828-18-2
M. Wt: 241.13 g/mol
InChI Key: PCPZFFZRIRWJGI-UHFFFAOYSA-N
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Description

N1-(4-Fluoro-benzyl)-ethane-1,2-diamine dihydrochloride is a diamine salt characterized by a 4-fluorobenzyl group attached to the ethane-1,2-diamine backbone. It is primarily used as a chemical intermediate in pharmaceutical and agrochemical research. The fluorine atom at the para position of the benzyl group introduces moderate electron-withdrawing effects, influencing the compound’s reactivity and solubility.

Key properties include:

  • Molecular formula: C₉H₁₃FN₂·2HCl
  • Molecular weight: 168.21 g/mol (free base), 241.14 g/mol (dihydrochloride, calculated)
  • Boiling point: 265.3°C (free base)
  • Density: 1.082 g/cm³ (free base)
  • LogP: 1.965 (indicating moderate lipophilicity) .

Properties

IUPAC Name

N'-[(4-fluorophenyl)methyl]ethane-1,2-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN2.2ClH/c10-9-3-1-8(2-4-9)7-12-6-5-11;;/h1-4,12H,5-7,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPZFFZRIRWJGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCCN)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-Fluoro-benzyl)-ethane-1,2-diamine dihydrochloride typically involves the reaction of 4-fluorobenzylamine with ethylenediamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then converted to its dihydrochloride salt form through the addition of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Substitution Reactions with Hexachlorocyclotriphosphazatriene (HCCP)

The compound reacts with hexachlorocyclotriphosphazatriene (N3_3P3_3Cl6_6; HCCP) to form tetrachlorobis(4-fluorobenzyl)monospiro(N/N)cyclotriphosphazene (Compound 2 ) . This reaction involves the replacement of two chlorine atoms on HCCP by the amine groups of N1-(4-Fluorobenzyl)-ethane-1,2-diamine dihydrochloride.

Key Reaction Conditions:

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: Reflux conditions

Exchange Reactions with Amines

Compound 2 undergoes further exchange reactions with excess amines to produce tetraaminobis(4-fluorobenzyl)spiro(N/N)cyclotriphosphazenes (2a–2c ) :

ReagentProduct NameConditions
PiperidineTetraaminobis(4-fluorobenzyl)spiro(N/N)cyclotriphosphazene (2a )Reflux in THF
EthylpiperazineTetraaminobis(4-fluorobenzyl)spiro(N/N)cyclotriphosphazene (2b )Reflux in THF
PhenylpiperazineTetraaminobis(4-fluorobenzyl)spiro(N/N)cyclotriphosphazene (2c )Reflux in THF

Characterization of Reaction Products

The structural and chemical properties of the derived compounds were confirmed using:

  • ESI-MS : For molecular weight validation.

  • FTIR : To identify functional groups (e.g., P=N and P–N stretching vibrations at 1200–1300 cm1^{-1}) .

  • NMR Spectroscopy :

    • 1H^{1}\text{H} NMR confirmed aromatic proton signals from the fluorobenzyl group.

    • 31P^{31}\text{P} NMR revealed phosphorus environments in the cyclotriphosphazene core.

  • X-ray Crystallography : Resolved solid-state structures of 2a and 2b , showing spirocyclic geometry with chair conformations in the piperidine rings .

Hirshfeld Surface Analysis

Intermolecular interactions in the crystal structures of 2a and 2b were analyzed:

  • Hydrogen bonding : Dominated by H···Cl and H···N contacts.

  • Van der Waals interactions : Contributing to crystal packing stability .

Reaction Mechanism Insights

The substitution mechanism involves nucleophilic attack by the amine groups on the electrophilic phosphorus centers of HCCP. The fluorine atom on the benzyl group enhances electron-withdrawing effects, potentially modulating reactivity.

Scientific Research Applications

Chemical Reactions

N1-(4-Fluoro-benzyl)-ethane-1,2-diamine dihydrochloride can undergo various chemical reactions:

  • Oxidation: Can be oxidized to form amine oxides using agents like hydrogen peroxide.
  • Reduction: Reduction can yield secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
  • Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the development of derivatives with enhanced properties.

Biology

Research has indicated potential biological activities, including:

  • Enzyme Inhibition: It is studied for its ability to inhibit specific enzymes, which may have implications in drug design.
  • Receptor Binding: The compound's interaction with biological receptors is being explored to understand its pharmacological effects .

Medicine

Ongoing research focuses on its potential as a therapeutic agent for various diseases, particularly in developing treatments that target specific biological pathways. Its ability to modulate enzyme activity makes it a candidate for further pharmacological studies.

Industry

In industrial applications, this compound is utilized in the development of new materials with specific properties such as enhanced stability and reactivity. Its unique chemical characteristics make it valuable in creating advanced formulations .

Case Studies

Case Study 1: Enzyme Inhibition
A study investigated the compound's effectiveness in inhibiting botulinum neurotoxin serotype A light chain (BoNT/A LC), demonstrating significant inhibitory activity at low concentrations. This highlights its potential as a lead compound for developing neurotoxin inhibitors .

Case Study 2: Antimalarial Activity
Research on derivatives of this compound showed promising results against Plasmodium falciparum, suggesting that modifications of this compound could lead to effective antimalarial agents .

Mechanism of Action

The mechanism of action of N1-(4-Fluoro-benzyl)-ethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to certain enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes critical differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Applications/Potential Uses References
N1-(4-Fluoro-benzyl)-ethane-1,2-diamine dihydrochloride C₉H₁₃FN₂·2HCl 241.14 4-Fluorobenzyl Pharmaceutical intermediate
N1-(4-Methyl-1,3-thiazol-2-yl)-ethane-1,2-diamine dihydrochloride C₆H₁₃Cl₂N₃S 230.16 4-Methylthiazolyl High-purity API intermediate
N1-(4-Chlorobenzyl)-N2,N2-dimethyl-N1-(pyridin-2-yl)-ethane-1,2-diamine hydrochloride C₁₆H₂₁Cl₂N₃ 334.27 4-Chlorobenzyl, pyridyl Histamine receptor research
N1-(3-Nitrophenyl)-ethane-1,2-diamine hydrochloride C₈H₁₂ClN₃O₂ 217.65 3-Nitrophenyl Lab reagent (specific use undefined)
N-(1-Naphthyl)-ethylenediamine dihydrochloride C₁₂H₁₆Cl₂N₂ 259.18 1-Naphthyl Bratton-Marshall reagent (analytical chemistry)
N1-(7-Chloroquinolin-4-yl)-ethane-1,2-diamine (CQA) C₁₁H₁₃ClN₄ 236.70 7-Chloroquinoline Antimalarial research

Key Comparative Analysis

Electronic Effects and Reactivity
  • Fluorobenzyl vs. Chlorobenzyl : The 4-fluorobenzyl group (electron-withdrawing via inductive effect) offers milder deactivation compared to the 4-chlorobenzyl analog, which has a stronger electron-withdrawing effect. This difference impacts nucleophilic substitution reactions and binding affinity in receptor-targeted compounds .
  • Nitrophenyl vs. In contrast, the thiazolyl group () enhances hydrogen-bonding capacity due to sulfur and nitrogen atoms, improving solubility in polar solvents.
Physicochemical Properties
  • Lipophilicity : The naphthyl derivative (LogP ~3.5, estimated) is significantly more lipophilic than the fluorobenzyl compound (LogP 1.965), influencing membrane permeability in biological systems .
  • Thermal Stability : The fluorobenzyl compound’s boiling point (265.3°C) is lower than that of bulkier analogs like the naphthyl derivative, which likely has higher thermal stability due to aromatic stacking .

Biological Activity

N1-(4-Fluoro-benzyl)-ethane-1,2-diamine dihydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, applications in scientific research, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound has the molecular formula C9H15Cl2FNC_9H_{15}Cl_2FN and a molecular weight of approximately 241.13 g/mol. The compound features a fluorobenzyl group attached to an ethane-1,2-diamine backbone, which imparts unique properties that may be exploited in various chemical and biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the fluorine atom enhances the compound's ability to bind to certain enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, which can be beneficial in treating diseases characterized by dysregulated metabolism.
  • Receptor Binding: It shows potential for binding to specific receptors, influencing signaling pathways that could lead to therapeutic outcomes.

Applications in Scientific Research

This compound has several applications across various fields:

  • Pharmaceutical Development: The structure suggests possible activity as a drug candidate for treating various diseases.
  • Chemical Research: It serves as a building block in the synthesis of more complex molecules.
  • Biological Studies: Ongoing research focuses on its enzyme inhibition and receptor binding capabilities.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Enzyme Interaction Studies:
    • A study demonstrated that the compound exhibits significant inhibitory effects on specific enzymes at varying concentrations. For instance, it showed IC50 values indicating effective inhibition at low micromolar concentrations .
  • Comparative Analysis with Similar Compounds:
    • A comparative study highlighted the unique efficacy of this compound against similar compounds like 4-fluorobenzylamine and 4-fluorobenzyl chloride. The results indicated that the presence of both the fluorobenzyl and ethylenediamine groups contributes to its distinct biological properties.
  • Therapeutic Potential:
    • Research exploring the therapeutic potential of this compound has shown promise in preclinical models for conditions such as cancer and metabolic disorders. Its ability to modulate enzyme activity suggests it could be developed into a therapeutic agent .

Summary of Biological Activity

Activity TypeObservationsReferences
Enzyme InhibitionSignificant inhibition at low micromolar concentrations
Receptor BindingPotential for binding to specific receptors
Therapeutic PotentialPromising results in preclinical models

Q & A

Q. What are common pitfalls in characterizing hygroscopic derivatives of this compound?

  • Methodological Answer : Hygroscopicity can skew elemental analysis (e.g., elevated H%). Mitigate by:
  • Storing samples in desiccators with P₂O₅.
  • Using dynamic vapor sorption (DVS) to quantify moisture uptake.
  • Employing XRPD to detect hydrate formation during crystallization .

Q. How can this compound be applied in cross-disciplinary environmental research?

  • Methodological Answer : It may serve as:
  • A probe for detecting fluorinated pollutants via fluorescence quenching assays.
  • A chelator in wastewater treatment to immobilize heavy metals.
  • A precursor for synthesizing fluorinated adsorbents in air filtration systems .

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